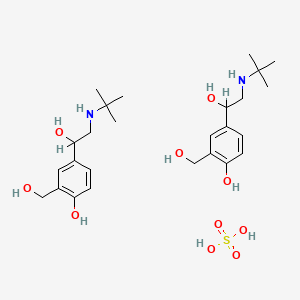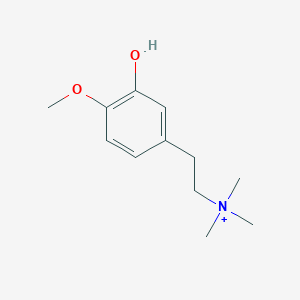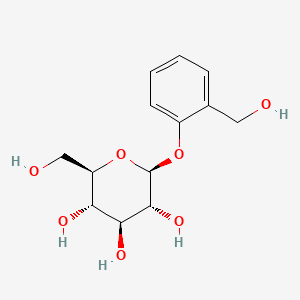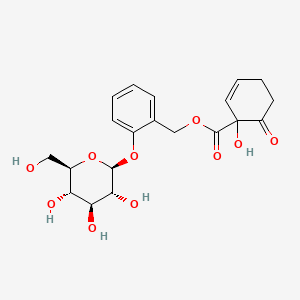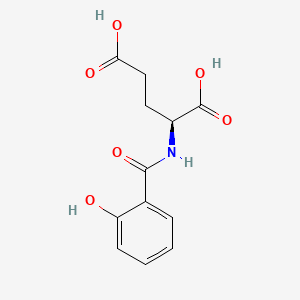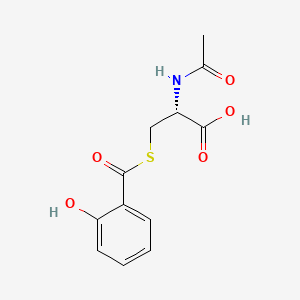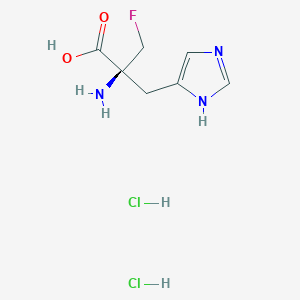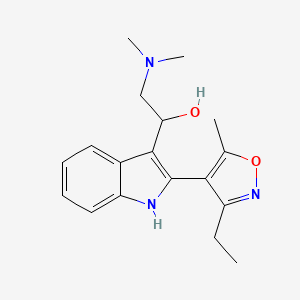
alpha-(Dimethylaminomethyl)-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol
Vue d'ensemble
Description
SaRI-59-801 est un composé hypoglycémiant administré par voie orale, connu pour sa capacité à réduire les niveaux de glucose dans le sang chez diverses espèces et à augmenter les niveaux d'insuline plasmatique chez les rats et les souris . Sa formule moléculaire est C18H23N3O2 et son poids moléculaire est de 313,39 g/mol .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du SaRI-59-801 ne sont pas décrites en détail dans la littérature disponible. On sait qu'il est synthétisé et stocké dans des conditions spécifiques pour maintenir sa stabilité et son efficacité . Les méthodes de production industrielle impliquent généralement la synthèse du composé dans des environnements contrôlés pour garantir une grande pureté et une grande uniformité .
Analyse Des Réactions Chimiques
SaRI-59-801 subit plusieurs types de réactions chimiques, principalement axées sur ses propriétés hypoglycémiantes. On sait qu'il stimule la libération d'insuline à partir d'îlots de Langerhans de rat isolés, ce qui implique l'absorption d'ions calcium (Ca2+) et la modulation des concentrations d'adénosine monophosphate cyclique (AMPc) . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent la théophylline, la forskoline et le dibutyryl AMPc . Les principaux produits formés à partir de ces réactions sont une augmentation des niveaux d'insuline et une diminution des niveaux de glucose dans le sang .
Applications de recherche scientifique
SaRI-59-801 a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les mécanismes de la libération d'insuline et du métabolisme du glucose . En biologie, il sert d'outil pour étudier le rôle de l'AMPc et du Ca2+ dans les processus cellulaires . En médecine, SaRI-59-801 est exploré pour ses applications thérapeutiques potentielles dans le traitement du diabète et d'autres troubles métaboliques . Dans l'industrie, il est utilisé dans le développement d'agents hypoglycémiants et de produits pharmaceutiques connexes .
Mécanisme d'action
Le mécanisme d'action de SaRI-59-801 implique la stimulation de la libération d'insuline par les cellules bêta pancréatiques. Ce processus est médié par l'absorption d'ions calcium (Ca2+) et la modulation des concentrations d'adénosine monophosphate cyclique (AMPc) . SaRI-59-801 n'augmente pas de manière significative les niveaux d'AMPc par lui-même, mais est potentialisé par d'autres composés qui le font . L'effet hypoglycémiant du composé est principalement dû à sa capacité à augmenter la sécrétion d'insuline, ce qui entraîne une baisse des niveaux de glucose dans le sang .
Applications De Recherche Scientifique
SaRI-59-801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of insulin release and glucose metabolism . In biology, it serves as a tool to investigate the role of cAMP and Ca2+ in cellular processes . In medicine, SaRI-59-801 is explored for its potential therapeutic applications in treating diabetes and other metabolic disorders . Industrially, it is utilized in the development of hypoglycemic agents and related pharmaceutical products .
Mécanisme D'action
The mechanism of action of SaRI-59-801 involves the stimulation of insulin release from pancreatic beta cells. This process is mediated by the uptake of calcium ions (Ca2+) and the modulation of cyclic adenosine monophosphate (cAMP) concentrations . SaRI-59-801 does not significantly elevate cAMP levels on its own but is potentiated by other compounds that do . The compound’s hypoglycemic effect is primarily due to its ability to increase insulin secretion, thereby lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
SaRI-59-801 est unique en son genre en raison de son mécanisme spécifique de stimulation de la libération d'insuline et de son efficacité en tant qu'agent hypoglycémiant administré par voie orale . Les composés similaires comprennent d'autres agents hypoglycémiants tels que la metformine, les sulfonylurées et les thiazolidinediones . SaRI-59-801 se distingue par sa structure moléculaire distincte et son action ciblée sur la libération d'insuline .
Propriétés
IUPAC Name |
2-(dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-13-16(11(2)23-20-13)18-17(15(22)10-21(3)4)12-8-6-7-9-14(12)19-18/h6-9,15,19,22H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGOZCSXMVXXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(CN(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001319 | |
| Record name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80565-58-8 | |
| Record name | Sari 59-801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080565588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-2-(3-ETHYL-5-METHYL-4-ISOXAZOLYL)-BETA-HYDROXYTRYPTAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARI-59-801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S4AKI7QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



